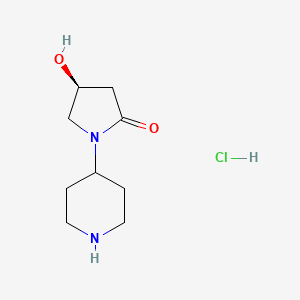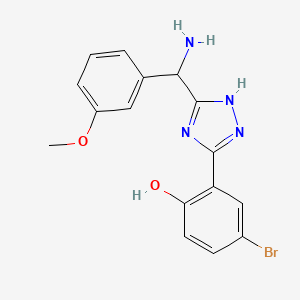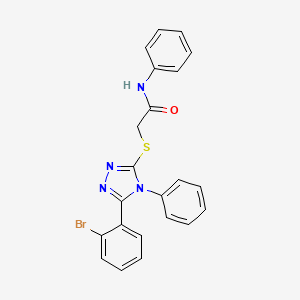
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . This compound is known for its versatility and is used as a building block in various advanced research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves the protection of amines using carbamates. One common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of 6-hydroxypyrimidine with tert-butyl chloroformate and methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyrimidinone derivatives, while reduction can produce pyrimidinyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can also interact with nucleophiles, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is unique due to the presence of the hydroxyl group on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets.
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14(4)6-8-5-9(15)13-7-12-8/h5,7H,6H2,1-4H3,(H,12,13,15) |
Clave InChI |
IEEJAQJPBOXKPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC(=O)NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)



![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)


